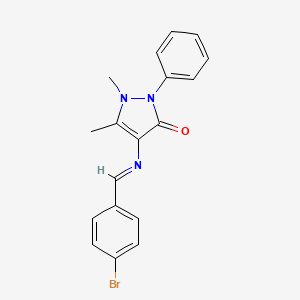

(E)-4-((4-溴苯亚甲基)氨基)-1,5-二甲基-2-苯基-1H-吡唑-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

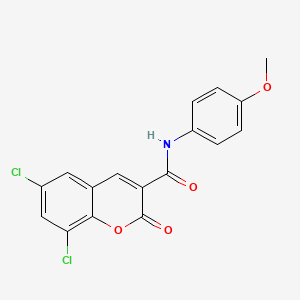

The compound is a Schiff base, which is a class of organic compounds typically characterized by a C=N double bond that is formed by the condensation of an amine with a carbonyl compound. Although the specific compound "(E)-4-((4-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one" is not directly described in the provided papers, similar compounds with related structures have been synthesized and studied.

Synthesis Analysis

The synthesis of related Schiff bases involves the condensation reaction between an amine and a carbonyl compound. For instance, the compound 4-[(1E)-(2,3-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one was synthesized using a similar approach, indicating that the target compound could potentially be synthesized through a comparable method .

Molecular Structure Analysis

The molecular structure of Schiff bases is often characterized by X-ray crystallography. The related compound mentioned in the first paper has a crystal structure that belongs to the monoclinic system with a trans configuration around the C=N double bond . This suggests that the target compound may also exhibit a monoclinic crystal system and a trans configuration, which is common for Schiff bases with E-configuration.

Chemical Reactions Analysis

Schiff bases are known to participate in various chemical reactions due to their active C=N bond. They can undergo nucleophilic addition reactions, serve as ligands in coordination chemistry, and participate in cycloaddition reactions. The specific reactivity of the target compound would need to be investigated, but it is likely to be similar to other Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases can vary widely depending on their specific substituents. However, they generally exhibit strong absorption in the UV-Vis spectrum due to the conjugated system involving the C=N bond. The related compound with a 5-bromothiophen-2-yl group has been studied for its spectral properties, which include IR, Raman, 1H NMR, 13C NMR, and mass spectral data . These techniques could be applied to the target compound to determine its physical and chemical properties.

Case Studies

While the provided papers do not mention case studies involving the exact compound, they do report on the biological activities of similar compounds. For example, the compound with a 5-bromothiophen-2-yl group exhibits cytotoxic activity against the A549 cell line, suggesting potential applications in anticancer research . This indicates that the target compound might also possess biological activities worth exploring in case studies.

科学研究应用

催化应用

与本化合物相似的衍生物的一个值得注意的应用是在催化中,特别是在利用 CO2 合成 α-不饱和氨基羧酸的 Cu(II) 催化的亚胺加氢羧化中。这一过程对于生成具有潜在抗菌特性的有价值化合物非常重要。例如,一项研究重点介绍了在温和条件下合成取代氨基酸不饱和酸衍生物,展示了该化合物在促进具有良好至优异产率的环保反应中的作用。该研究利用晶体 X 射线衍射和紫外-可见漫反射光谱来确认产物和 Cu(II) 光催化剂的四角锥几何形状,表明该化合物在绿色化学和抗菌应用中的效用 (Gordon 等,2022)。

抗癌应用

此外,该化合物的衍生物因其在癌症治疗中的潜力而受到研究,特别是在光动力治疗中的光敏剂。一项研究调查了用含有席夫碱的新型苯磺酰胺基团取代的新型锌酞菁衍生物的单线态氧量子产率、荧光特性和作为 II 型光敏剂的适用性。研究结果表明,这些化合物通过光动力治疗治疗癌症具有显着潜力,突显了该化学物质在开发新型抗癌疗法方面的多功能性 (Pişkin 等,2020)。

缓蚀

另一个应用领域是缓蚀。该化合物的席夫碱衍生物已显示出在酸性环境中抑制低碳钢腐蚀的有效性。一项特定研究表明,此类衍生物通过吸附在钢表面上从而阻断活性位点,充当良好的缓蚀剂。电化学和表面分析技术支持了这一作用,这些技术证实了抑制剂的吸附和朗缪尔吸附等温模型的适用性。这项研究突出了该化合物在材料科学中的潜力,特别是在腐蚀环境中延长金属的寿命方面 (Al-amiery 等,2014)。

荧光特性和药物设计

此外,该化合物的席夫碱类似物已被合成并表征其荧光特性、大的斯托克斯位移和双发射特性。这些特性对于分子传感器、光学材料和药物设计中的应用至关重要,在这些应用中检测特定分子或条件的能力至关重要。该领域的研究提供了对该化合物的分子结构、相互作用和设计更有效的分子探针和治疗剂的潜力的见解 (Alam 等,2015)。

作用机制

The mechanism of action of a compound depends on its intended use. Many pyrazolone derivatives have biological activity and are used as pharmaceuticals. For example, some pyrazolones act by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins that cause inflammation and pain .

安全和危害

未来方向

属性

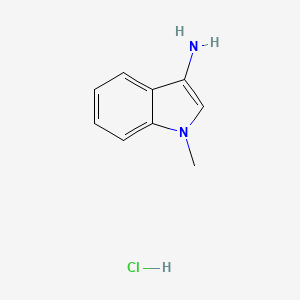

IUPAC Name |

4-[(4-bromophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O/c1-13-17(20-12-14-8-10-15(19)11-9-14)18(23)22(21(13)2)16-6-4-3-5-7-16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGCMMZCZNUQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)

![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)

![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)

![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)